2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one
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Overview
Description
2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a methylcyclohexene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one can be achieved through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid . Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is another viable route .
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a known method for producing related compounds .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, such as enolates or carbocations, which then undergo further transformations to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A related compound with a similar structure but lacking the methylcyclohexene group.
3-Methyl-2-cyclohexen-1-one: Another similar compound used in the synthesis of various organic molecules.
Piperitone: A compound with a similar cyclohexenone structure but different substituents.
Uniqueness
2-[(6-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications.
Properties
CAS No. |
62343-90-2 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[(6-methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H20O/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2-3,10-12H,4-9H2,1H3 |
InChI Key |
AKAIZEQXVDINMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCC1C=C2CCCCC2=O |
Origin of Product |
United States |
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